molecular formula C8H13BN2O2S B7954672 {2-[(2-Methylpropyl)sulfanyl]pyrimidin-5-yl}boronic acid

{2-[(2-Methylpropyl)sulfanyl]pyrimidin-5-yl}boronic acid

Cat. No.: B7954672
M. Wt: 212.08 g/mol
InChI Key: FFKUKKWVUMUDGU-UHFFFAOYSA-N
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Description

{2-[(2-Methylpropyl)sulfanyl]pyrimidin-5-yl}boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a 2-methylpropylsulfanyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Methylpropyl)sulfanyl]pyrimidin-5-yl}boronic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Sulfanyl Group: The 2-methylpropylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the sulfanyl group.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Cross-Coupling: The most notable reaction is the Suzuki–Miyaura cross-coupling, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Alkylated or sulfonated pyrimidine derivatives.

    Cross-Coupling: Biaryl or alkenyl compounds.

Scientific Research Applications

{2-[(2-Methylpropyl)sulfanyl]pyrimidin-5-yl}boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of {2-[(2-Methylpropyl)sulfanyl]pyrimidin-5-yl}boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The sulfanyl group can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4-(Methylsulfanyl)phenylboronic Acid: Contains a methylsulfanyl group similar to {2-[(2-Methylpropyl)sulfanyl]pyrimidin-5-yl}boronic acid but attached to a phenyl ring.

    2-(Methylsulfanyl)pyrimidin-5-ylboronic Acid: Similar structure but with a methylsulfanyl group instead of a 2-methylpropylsulfanyl group.

Uniqueness

This compound is unique due to the combination of its boronic acid group and the 2-methylpropylsulfanyl substitution on the pyrimidine ring. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

[2-(2-methylpropylsulfanyl)pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O2S/c1-6(2)5-14-8-10-3-7(4-11-8)9(12)13/h3-4,6,12-13H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKUKKWVUMUDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)SCC(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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